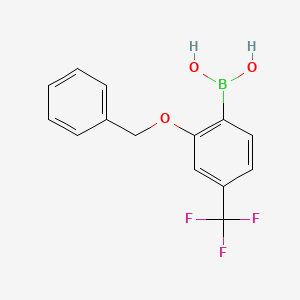

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis: Suzuki-Miyaura Coupling

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex organic compounds. The boronic acid acts as a nucleophilic partner, coupling with various electrophilic partners in the presence of a palladium catalyst.

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound is utilized to create biologically active molecules. It can be used to synthesize potential antagonists of corticotropin-releasing hormone, which may have therapeutic applications in treating stress-related disorders .

Material Science: Electronic Materials

The boronic acid derivative can be involved in the synthesis of materials for electronic applications. For instance, it can be used to create thiazole derivatives for printable electronics, contributing to the development of flexible and wearable electronic devices .

Analytical Chemistry: Chromatography and Sensing

In analytical chemistry, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can be part of the synthesis of novel compounds used in chromatography or as sensors. Its ability to form stable complexes with various analytes makes it a candidate for developing new analytical methods .

Environmental Applications: Pollutant Removal

While direct applications in environmental science are not well-documented for this specific compound, boronic acids, in general, have been explored for their potential in pollutant removal from water sources. They can act as ligands to bind and remove harmful substances .

Industrial Applications: Catalysts and Intermediates

In the industrial sector, this boronic acid is a precursor in the synthesis of various intermediates. Its role in Suzuki-Miyaura coupling is particularly significant, as this reaction is widely used in the large-scale production of pharmaceuticals, agrochemicals, and organic materials .

Safety And Hazards

The safety information for “2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” indicates that it may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids and their derivatives, it is likely that future research will continue to explore their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBJNPIUYMLHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)

amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)